molecular formula C15H16N2OS B2467912 N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide CAS No. 681155-93-1

N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide

Cat. No. B2467912
M. Wt: 272.37
InChI Key: LPJROJQIDYLDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease .


Synthesis Analysis

The synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” involves a series of 8H-indeno[1,2-d]thiazole derivatives . The synthesis process was carried out by a team of researchers from various institutions including Jiangnan University, Shenyang Pharmaceutical University, and the Shanghai Institute of Materia Medica .


Molecular Structure Analysis

The molecular structure of “N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” was analyzed through molecular docking against 3CL pro . The indene moiety of the compound buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” were evaluated against SARS-CoV-2 3CL pro . The representative compound displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Scientific Research Applications

Cystic Fibrosis Therapy

A study highlighted the synthesis of bithiazole analogues, including compounds related to N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide, demonstrating their potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This research suggests the significance of molecular structure in enhancing corrector activity, with specific analogues showing improved potency for cystic fibrosis therapy (Yu et al., 2008).

Antimicrobial and Antitumor Activity

Thiazolides, including compounds structurally related to N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide, have been investigated for their antimicrobial activity against a variety of pathogens and potential antitumor effects. One study explored the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells, highlighting the role of specific molecular structures in inducing cell death (Brockmann et al., 2014).

Anticancer Activity

Research into 2,4,5-trisubstituted 1,3-thiazole derivatives, similar in structural motifs to N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide, has shown anti–atopic dermatitis activity through robust suppression of the sphingosylphosphorylcholine receptor. This study emphasizes the importance of understanding the metabolic pathways and metabolites for therapeutic applications in inflammation (Song et al., 2014).

Antiproliferative and Antileukemic Activity

A study on novel Thiazolo[5,4-b]phenothiazine derivatives synthesized for potential antileukemic applications demonstrated selective cytotoxicity against human leukemia cell lines. This research indicates the promise of integrating potent pharmacophoric units for cancer therapy (Brém et al., 2017).

Synthesis and Antimicrobial Evaluation

Research on the synthesis and antimicrobial evaluation of polycondensed Thienopyrimidine derivatives, including compounds structurally similar to N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide, has shown promising activity against various pathogens. This highlights the potential for developing new antimicrobial agents (Rashad et al., 2010).

properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-15(2,3)13(18)17-14-16-12-10-7-5-4-6-9(10)8-11(12)19-14/h4-7H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJROJQIDYLDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(S1)CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide

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